

## Head-to-Head Comparison: Unithiol vs. Dpenicillamine in Heavy Metal Chelation

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For researchers, scientists, and drug development professionals, the choice of a chelating agent is critical in mitigating the toxic effects of heavy metals. This guide provides a detailed, data-driven comparison of two prominent thiol-based chelators: **Unithiol** (DMPS, Dimaval) and D-penicillamine. We will delve into their efficacy, pharmacokinetic profiles, and safety, supported by experimental data, to inform preclinical and clinical research decisions.

At a Glance: Key Differences



| Feature                       | Unithiol (DMPS)  | D-penicillamine  |
|-------------------------------|--|--|
| Primary Indications           | Mercury, arsenic, and lead poisoning.[1][2]  | Wilson's disease (copper overload), cystinuria, rheumatoid arthritis; off-label for lead and mercury poisoning.[3]                                 |
| Efficacy in Arsenic Poisoning | Effective in reducing tissue arsenic levels.   | Ineffective in experimental models.[4]   |
| Efficacy in Mercury Poisoning | Highly effective in reducing mercury's half-life in the body.  [5]   | Effective, but less so than Unithiol.[5]   |
| Efficacy in Lead Poisoning    | Used for lead poisoning, increases lead excretion.[1]  | Effective in reducing blood lead levels.[6][7]   |
| Efficacy in Wilson's Disease  | Used successfully in a patient intolerant to D-penicillamine.[8]   | A primary treatment for<br>Wilson's disease, increases<br>urinary copper excretion.[9]   |
| Adverse Effects               | Generally well-tolerated, with a low incidence of side effects (<4%). Skin reactions are the most common.[2][10] | Higher incidence of adverse effects, including hematological, renal, and skin reactions, which can lead to treatment discontinuation.[11] [12][13] |
| Administration                | Oral and parenteral.[1]  | Oral.[3]   |

# Efficacy in Heavy Metal Poisoning: A Quantitative Comparison Mercury Poisoning

A study on an outbreak of methylmercury poisoning in Iraq provided a direct comparison of the ability of **Unithiol** and D-penicillamine to reduce the biological half-life of mercury in the blood.



| Treatment Group                                     | Number of Patients | Mean Half-Life of Mercury<br>in Blood (days) |
|---|--------------------|--|
| No Specific Treatment                               | 6                  | 65   |
| Placebo   | 10                 | 61   |
| Unithiol (Sodium 2,3-dimercaptopropane-1-sulfonate) | 10                 | 10   |
| D-penicillamine                                     | 12                 | 26   |
| N-acetyl-DL-penicillamine                           | 17                 | 24   |
| Thiolated Resin                                     | 8                  | 20   |

Data from: Clarkson, T. W., et al. (1981). Journal of Pharmacology and Experimental Therapeutics, 218(1), 74-83.[5]

These results demonstrate that while both agents significantly reduce the half-life of methylmercury compared to no treatment, **Unithiol** is markedly more effective.[5]

#### **Arsenic Poisoning**

Experimental studies in animal models have shown a stark difference in the efficacy of **Unithiol** and D-penicillamine in treating arsenic poisoning.

| Chelating Agent                | Efficacy in Reducing Tissue Arsenic<br>Content |
|--------------------------------|--|
| Unithiol (DMPS)                | Markedly reduced                               |
| D-penicillamine                | Unable to reduce                               |
| Dimercaprol (BAL)              | Markedly reduced                               |
| Dimercaptosuccinic acid (DMSA) | Markedly reduced                               |

Data from: Kreppel, H., et al. (1989). Veterinary and Human Toxicology, 31(1), 1-5.[4]



In this study, D-penicillamine was found to be ineffective in reducing the arsenic content in various organs of mice and guinea pigs, whereas **Unithiol** (DMPS) showed significant efficacy. [4]

#### **Lead Poisoning**

While direct head-to-head clinical trials are scarce, individual studies have demonstrated the efficacy of D-penicillamine in reducing blood lead levels.

A retrospective cohort study in children with low-level lead poisoning (blood lead levels of 25 to  $40 \mu g/dL$ ) showed a significant reduction in blood lead levels after treatment with D-penicillamine.

| Treatment Group      | Number of Subjects | Mean Change in Blood<br>Lead Level |
|----------------------|--------------------|------------------------------------|
| D-penicillamine      | 84                 | 33% decrease                       |
| No Chelation Therapy | 37                 | No significant change              |

Data from: Shannon, M., et al. (1988). The Journal of Pediatrics, 112(5), 804-808.[6]

Another study on adult lead poisoning reported a median decrease of 54  $\mu$ g/dL in blood lead levels after treatment with D-penicillamine.[7]

Information on the quantitative efficacy of **Unithiol** in lead poisoning from direct comparative human studies is limited in the provided search results. However, it is indicated for the treatment of lead poisoning and has been shown to increase the excretion of lead in humans. [1]

#### Wilson's Disease (Copper Overload)

D-penicillamine has long been a first-line treatment for Wilson's disease, effectively increasing urinary copper excretion.

A study on patients with Wilson's disease demonstrated a significant increase in urinary copper excretion after a challenge with D-penicillamine.



| Patient Group   | Basal 24-hr Urinary Copper Excretion (μ<br>g/24h ) |
|-----------------|--|
| Pre-symptomatic | 207.93   |
| Neurological    | 305.58   |
| Hepatic         | 465.75   |

After a 500 mg dose of penicillamine, all groups showed a great increase in copper excretion. [9] Following one to two years of treatment, there was a significant decrease in both basal and post-penicillamine copper excretion, indicating a reduction in the body's copper load.[9]

While there are no large-scale comparative trials, a case report described the successful use of **Unithiol** in a 13-year-old boy with Wilson's disease who developed intolerance to both D-penicillamine and trientine.[8]

#### **Pharmacokinetic Profiles**

A direct comparison of the pharmacokinetic parameters of **Unithiol** and D-penicillamine is challenging due to the lack of studies conducting a head-to-head analysis under the same conditions. However, data from separate studies can be compiled for a side-by-side view.



| Parameter                                | Unithiol (DMPS)   | D-penicillamine  |
|--|---|--|
| Oral Bioavailability                     | Approximately 50%[1][14]  | 40-70%[3]  |
| Time to Peak Plasma Concentration (Tmax) | Approximately 3.7 hours (oral) [1][14]  | 1-3 hours (oral)[3]  |
| Plasma Protein Binding                   | Extensively bound, mainly to albumin.[1][14]  | Approximately 80% bound to plasma proteins.[3]   |
| Metabolism                               | Rapidly transformed to disulfide forms.[1]  | Metabolized, with s-methyl-D-penicillamine as a metabolite. [3]                                |
| Elimination Half-life                    | Approximately 20 hours for total Unithiol.[1][14]   | Varies, with a slow elimination phase of 4-6 days upon discontinuation of long-term treatment. |
| Excretion                                | >80% of an intravenous dose is excreted in the urine, with 10% as unaltered drug and 90% as metabolites.[1][14] | Primarily renal excretion.   |

#### **Safety and Adverse Effects**

The safety profiles of **Unithiol** and D-penicillamine differ significantly, with D-penicillamine being associated with a higher incidence of adverse events.

#### **Unithiol (DMPS)**

**Unithiol** is generally considered to have a favorable safety profile with a low overall incidence of adverse effects, reported to be less than 4%.[2]

- Most Common: Skin reactions, which are typically mild and reversible upon discontinuation.
   [10]
- Rare but Serious: Stevens-Johnson syndrome has been reported in a very small number of cases.[10]



 Cardiovascular: Rapid intravenous infusion has been associated with transient, asymptomatic hypotension.[10]

#### **D-penicillamine**

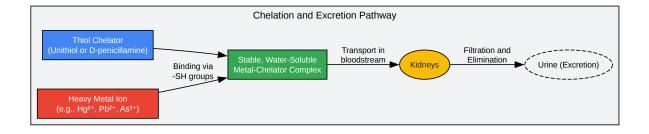
D-penicillamine is associated with a broader range of adverse effects, which can be severe enough to necessitate discontinuation of treatment.

- Common (up to 33% of patients): Allergic reactions.[15]
- Hematological: Leukopenia and thrombocytopenia.
- Renal: Proteinuria and nephrotic syndrome.
- Dermatologic: Drug-induced lupus-like rash and other skin changes.[15]
- Gastrointestinal: Altered taste, oral ulceration, and gingivostomatitis.

In a meta-analysis of treatments for Wilson's disease, patients treated with D-penicillamine had a significantly higher incidence of adverse effects (RR: 2.42) and neurological deterioration (RR: 1.96) compared to those treated with zinc salts.[11][12][16][17]

## **Mechanism of Action: The Role of Thiol Groups**

Both **Unithiol** and D-penicillamine are thiol-containing compounds, and their chelating activity stems from the high affinity of their sulfhydryl (-SH) groups for heavy metals.



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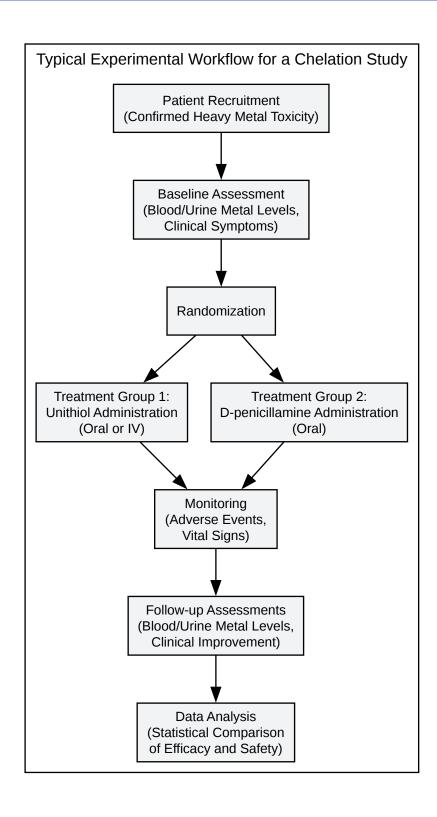
Caption: General mechanism of heavy metal chelation by thiol-containing agents.

The sulfhydryl groups on **Unithiol** and D-penicillamine form strong covalent bonds with heavy metal ions, creating stable, water-soluble complexes.[18] This complex formation neutralizes the toxic properties of the metal and facilitates its excretion from the body, primarily through the kidneys.[18] **Unithiol**, being a dithiol (containing two sulfhydryl groups), is a potent chelator. D-penicillamine, a monothiol, is also an effective chelator for certain metals like copper.

#### **Experimental Protocols**

Detailed experimental protocols for direct comparative studies are not readily available in the public domain. However, a general workflow for a clinical trial evaluating a chelating agent can be outlined.





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Caption: Generalized workflow for a comparative clinical trial of chelating agents.

Key Methodological Considerations:



- Patient Population: Clearly defined inclusion and exclusion criteria based on the type and severity of heavy metal poisoning.
- Dosing Regimen: Standardized dosing, route of administration, and duration of treatment for each chelator.
- Outcome Measures: Primary endpoints should include changes in blood and/or urine metal concentrations. Secondary endpoints can include clinical symptom improvement and safety assessments.
- Sample Collection and Analysis: Rigorous and validated methods for the collection and analysis of biological samples to ensure accurate measurement of metal levels.
- Statistical Analysis: Appropriate statistical methods to compare the efficacy and safety between the treatment groups.

#### Conclusion

Both **Unithiol** and D-penicillamine are valuable tools in the management of heavy metal poisoning. However, the available evidence suggests key differences in their efficacy and safety profiles.

- **Unithiol** (DMPS) appears to be a more potent and safer chelator for mercury and arsenic poisoning. Its favorable safety profile makes it a strong candidate for further investigation and clinical use in these indications.
- D-penicillamine remains a cornerstone in the treatment of Wilson's disease and has demonstrated efficacy in lead poisoning. However, its use is often limited by a higher incidence of adverse effects, requiring careful patient monitoring.

For researchers and drug development professionals, the choice between these two agents should be guided by the specific heavy metal involved, the clinical context, and a thorough risk-benefit assessment. Further head-to-head clinical trials are warranted to provide more definitive comparative data, particularly for lead poisoning, and to establish optimal treatment protocols.



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